

Physical and chemical properties of 2-Amino-6-chloro-4-pyrimidinol

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Compound of Interest

Compound Name: 2-Amino-6-chloro-4-pyrimidinol

Cat. No.: B049442

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An In-Depth Technical Guide to 2-Amino-6-chloro-4-pyrimidinol

This guide provides a comprehensive technical overview of **2-Amino-6-chloro-4-pyrimidinol** (CAS No: 1194-21-4), a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted pyrimidine, this molecule serves as a versatile building block for the synthesis of a wide array of biologically active compounds. This document delves into its fundamental physical and chemical properties, spectral characteristics, reactivity, synthesis protocols, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Identity

2-Amino-6-chloro-4-pyrimidinol, also known as 6-Chloroisocytosine, is a pyrimidine derivative characterized by an amino group at position 2, a chloro group at position 6, and a hydroxyl group at position 4.^{[1][2]} Its structure is fundamental to its chemical behavior, particularly its role as an intermediate in the synthesis of more complex molecules.^[3]

Tautomerism: A Critical Consideration

A key feature of 4-pyrimidinol systems is their existence in a tautomeric equilibrium between the hydroxyl (enol) form and the more stable keto (amide) form, 2-Amino-6-chloro-4(3H)-pyrimidinone.^{[4][5]} This equilibrium is crucial as it influences the molecule's reactivity, hydrogen bonding capabilities, and spectroscopic properties. For the purpose of this guide, while the

name **2-Amino-6-chloro-4-pyrimidinol** is used, it is understood to exist predominantly as its pyrimidinone tautomer in most conditions.

Caption: Tautomeric equilibrium of **2-Amino-6-chloro-4-pyrimidinol**.

Core Properties

The fundamental identifiers and properties of this compound are summarized below for quick reference.

Property	Value	Source(s)
IUPAC Name	2-amino-6-chloro-4-pyrimidinol	
Synonyms	6-Chloroisocytosine, 2-Amino-6-chloro-4(1H)-pyrimidinone	[1][2]
CAS Number	1194-21-4	[1][2][6]
Molecular Formula	C ₄ H ₄ ClN ₃ O	[1]
Molecular Weight	145.55 g/mol	[1]
Physical Form	Solid	
Melting Point	252 °C	
Boiling Point	259.1 °C at 760 mmHg	
Solubility	Data not widely available; expected to have low solubility in water and better solubility in polar organic solvents like DMSO and DMF.	

Spectral Data Analysis

For unambiguous identification and structural confirmation, a combination of spectroscopic techniques is essential. While specific spectra are not provided, the following section outlines the expected spectral characteristics based on the molecule's functional groups.

- ^1H NMR: The spectrum would likely show a distinct singlet for the proton at the 5-position of the pyrimidine ring. The protons of the amino group ($-\text{NH}_2$) and the amide proton ($-\text{NH}-$) would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
- ^{13}C NMR: The spectrum would display four distinct signals for the carbon atoms in the pyrimidine ring. The carbon atom attached to the chlorine would be deshielded, and the carbonyl carbon of the pyrimidinone tautomer would appear at a characteristic downfield shift (typically >160 ppm).
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the amino group (around $3100\text{--}3500\text{ cm}^{-1}$). A strong absorption band corresponding to the C=O stretch of the amide in the pyrimidinone tautomer would be prominent (around $1650\text{--}1700\text{ cm}^{-1}$). C-Cl stretching vibrations would be observed in the fingerprint region.^[7]
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with an intensity of approximately one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom.

Chemical Reactivity and Synthesis

The reactivity of **2-Amino-6-chloro-4-pyrimidinol** is dominated by the chloro substituent, which acts as a good leaving group in nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) reactions. This makes the compound a valuable precursor for introducing various functional groups at the 6-position.^[8]

Key Reactions

- Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is the cornerstone of its utility in building more complex molecular scaffolds for drug discovery.^{[9][10]} For instance, reaction with piperazine derivatives has been used to synthesize compounds with potential activity at dopamine receptors.^[9]
- N-Alkylation/Acylation: The exocyclic amino group can undergo standard reactions like alkylation and acylation, allowing for further molecular diversification.

Representative Synthesis Protocol

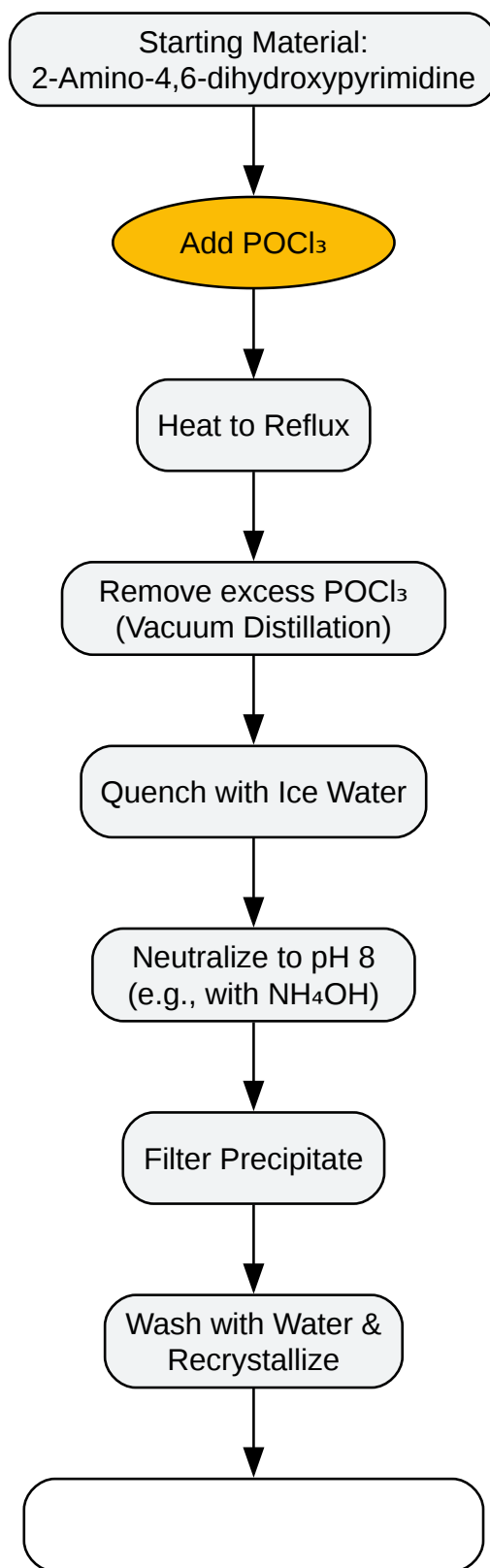
The synthesis of **2-Amino-6-chloro-4-pyrimidinol** typically involves the chlorination of a corresponding 4,6-dihydroxypyrimidine precursor. The following protocol is a representative method adapted from the synthesis of a structurally similar compound, 2-Amino-4-chloro-6-methylpyrimidine, which illustrates the key chlorination step.[\[11\]](#)

Principle: The conversion of a hydroxyl group on the pyrimidine ring to a chloro group is effectively achieved using a strong chlorinating agent like phosphorus oxychloride (POCl_3). The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Step-by-Step Methodology:

- **Reaction Setup:** In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-amino-4,6-dihydroxypyrimidine (1 equivalent).
- **Addition of Reagent:** Carefully add phosphorus oxychloride (POCl_3 , ~5-10 equivalents) to the starting material.
- **Reflux:** Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the dissolution of the solid starting material until a homogeneous solution is formed.
- **Removal of Excess Reagent:** After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully remove the excess POCl_3 under reduced pressure (vacuum distillation).
- **Work-up:** Cautiously pour the cooled residue onto crushed ice. This is a highly exothermic step and must be done slowly.
- **Neutralization:** Neutralize the acidic aqueous solution by the slow addition of a base, such as 25% aqueous ammonia or a saturated sodium bicarbonate solution, until the pH reaches approximately 8. This will precipitate the crude product.
- **Isolation and Purification:** Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The crude product can be further

purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Amino-6-chloro-4-pyrimidinol**.



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Caption: General workflow for the synthesis of **2-Amino-6-chloro-4-pyrimidinol**.

Applications in Research and Drug Development

2-Amino-6-chloro-4-pyrimidinol is not typically an end-product but rather a crucial intermediate. Its bifunctional nature (a reactive chloro group and a modifiable amino group) makes it a valuable scaffold.^{[3][12]}

- **Kinase Inhibitors:** The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology. This compound provides a starting point for creating libraries of potential kinase inhibitors by varying the substituents at the 6-position.
- **Antiviral and Antimicrobial Agents:** Substituted pyrimidines have a long history in the development of anti-infective agents.^[3] The ability to easily modify the 6-position allows for the exploration of structure-activity relationships in the search for new antimicrobial and antiviral drugs.
- **CNS-Active Agents:** As demonstrated in the literature, derivatives of 2-amino-6-chloropyrimidine have been synthesized and evaluated for their potential to interact with central nervous system targets, such as dopamine receptors.^[9]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling **2-Amino-6-chloro-4-pyrimidinol**.

Hazard Identification

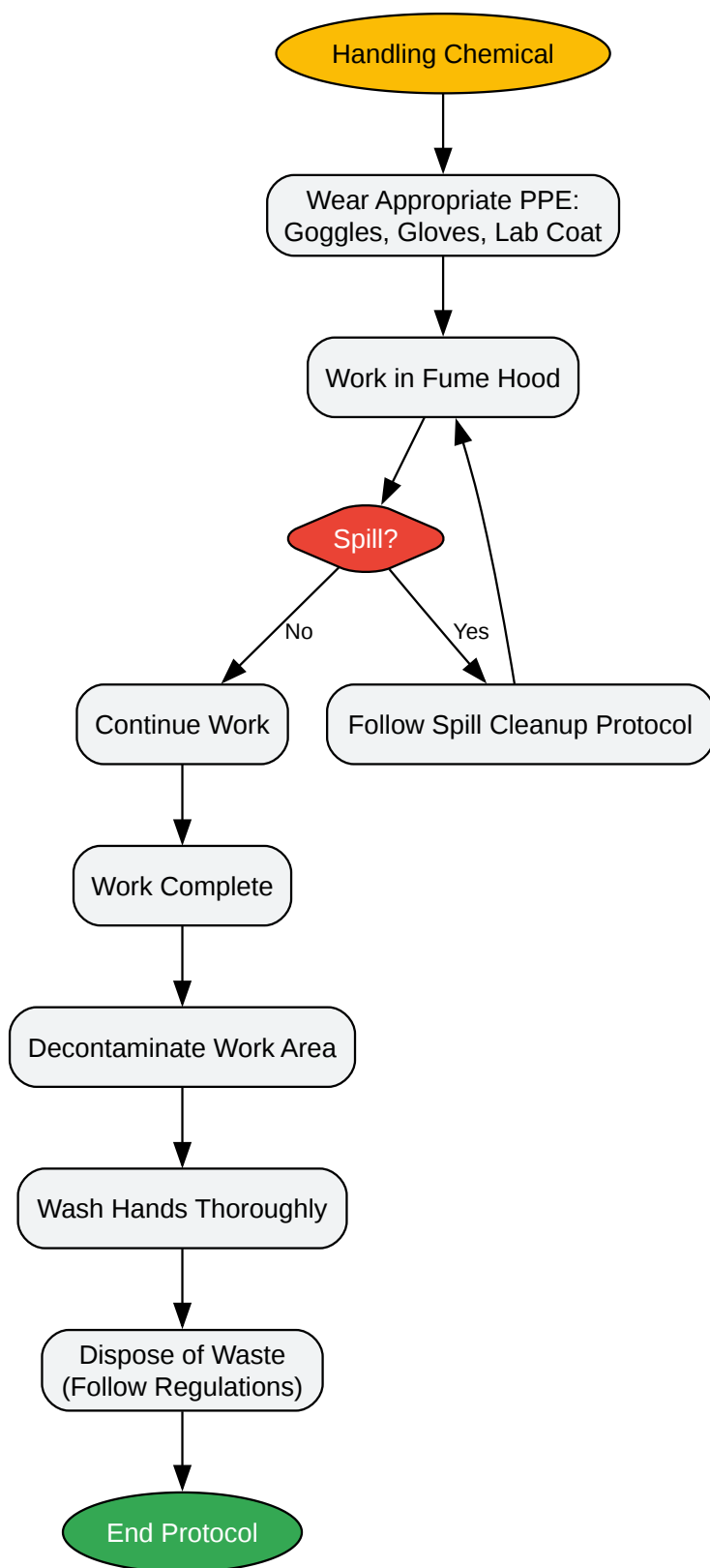
Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

- H315: Causes skin irritation.^{[6][13]}
- H319: Causes serious eye irritation.^{[6][13]}
- H302: Harmful if swallowed.

- H335: May cause respiratory irritation.

Recommended Precautions and PPE

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[14\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[14\]](#)
 - Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.[\[6\]](#)
[\[14\]](#)
 - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
- Hygiene: Wash hands thoroughly after handling.[\[6\]](#)[\[14\]](#) Do not eat, drink, or smoke in the work area.



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Caption: A standard safety workflow for handling chemical reagents.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.^[15] For long-term stability, storage at 4°C, protected from light, is recommended.

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